molecular formula C5H8O2 B1214942 2-Ethylacrylic acid CAS No. 3586-58-1

2-Ethylacrylic acid

Cat. No.: B1214942
CAS No.: 3586-58-1
M. Wt: 100.12 g/mol
InChI Key: WROUWQQRXUBECT-UHFFFAOYSA-N
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Description

It is an α,β-unsaturated monocarboxylic acid, where the hydrogen at position 2 of acrylic acid is substituted by an ethyl group . This compound is known for its role in various chemical reactions and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Ethylacrylic acid plays a crucial role in biochemical reactions, particularly as a mammalian metabolite . It interacts with several enzymes and proteins, including those involved in the metabolic pathways of isoleucine. The compound is formed through the oxidation of isoleucine metabolites . The nature of these interactions often involves the donation of a hydron to an acceptor, acting as a Bronsted acid .

Cellular Effects

This compound influences various cellular processes. It has been observed to interact with biological membranes, acting as a molecular switch that permeabilizes and solubilizes membranes at slightly acidic pH levels . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Bronsted acid, donating a hydron to acceptors . This can lead to enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes, influencing their activity and the overall metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity under specific conditions, but its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of isoleucine. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body . These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound is crucial for its activity and function, as it determines the specific cellular processes it can influence.

Chemical Reactions Analysis

2-Ethylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for hydrolysis and polymerization reactions.

Major Products Formed:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, saturated acids.

    Polymerization Products: Poly(this compound).

Scientific Research Applications

Comparison with Similar Compounds

2-Ethylacrylic acid can be compared with other similar compounds such as:

Uniqueness: this compound’s unique structure, with an ethyl group at position 2, imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific polymerization and industrial applications.

Properties

IUPAC Name

2-methylidenebutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROUWQQRXUBECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62607-09-4
Record name Poly(2-ethylacrylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62607-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID10189411
Record name 2-Ethylpropenoic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ethylacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3586-58-1
Record name Ethacrylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethylpropenoic acid
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Record name 2-Ethylpropenoic acid
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Record name 2-Ethylacrylic acid
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Record name 2-Ethylacrylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2-Ethylacrylic acid was prepared from diethyl ethylmalonate using procedures set forth in the literature (e.g., Ferrito et al., Macromol. Synth., 11, pp. 59-62 (1992)). Diethyl ethylmalonate (100 g, 0.53 mol) was added to a 1 L round bottom flask and stirred overnight with 700 mL of 1 M KOH in 95% ethanol. The ethanol was then removed with a rotary evaporator and the residue was dissolved in a minimum amount of water and acidified to a pH of 2.0 by slow addition of concentrated HCl. The separated oil (2-carboethoxybutyric acid) was taken up into diethyl ether (3×200 mL portions of ether in a separatory funnel), dried over magnesium sulfate and concentrated on a rotary evaporator. The crude 2-carboethoxybutyric acid (84.9 g, 0.53 mol) was placed in a 1 L round bottom flask and cooled to −5° C. Diethylamine (55 mL, 0.53 mol) was then added to the flask and an addition funnel containing 43.5 g formaline solution (0.54 mol) was added dropwise to the reaction mixture while allowing the solution to slowly warm to room temperature. After stirring for 24 hours, the addition funnel was replaced with a reflux condenser and the reaction was warmed to 60° C. for 8 hours. The reaction mixture was then cooled to 0° C. and concentrated sulfuric acid was added slowly until evolution of gas ceases. The mixture was extracted with three 200 mL portions of diethyl ether, dried over magnesium sulfate, and concentrated on a rotary evaporator to obtain 2-ethylacrylate. Crude 2-ethylacrylate (64.1 g, 0.5 mol) was placed in a 1 L round bottom flask and 600 ml of 2M aqueous KOH was added. The flask was fitted with a reflux condenser and the reaction was refluxed for 20 hours. The solution was allowed to cool to room temperature and was acidified with 1N HCl to a pH of 2. The separated oil was extracted four times with 700 mL of ether, dried over magnesium sulfate and concentrated on a rotary evaporator. The yellow oil was vacuum distilled (bp 50° C./1 mm Hg) to yield pure, colorless 2-ethylacrylic acid (35 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A
  • Release of vesicle contents: This property is particularly relevant for drug delivery, as it allows for controlled release of encapsulated drugs within the acidic environment of endosomes or tumor tissues. [, , , , ]
  • Membrane fusion: PEAA can induce fusion between lipid vesicles, potentially enabling delivery of membrane-impermeable substances into cells. [, ]
  • Formation of ion channels: Under certain conditions, PEAA can create cation-selective ion channels in lipid bilayers, impacting membrane permeability and potentially influencing cellular signaling. []

A:

  • Spectroscopic Data:
    • IR Spectrum: Characterized by peaks in the ranges of 3350-2600 cm-1 (O-H stretch), 1740 cm-1 (C=O stretch of carboxylic acid), and 1710 cm-1 (C=O stretch of ester). []
    • 1H NMR Spectrum: Provides detailed information about the hydrogen atoms in the molecule. []

A: 2-Ethylacrylic acid, in its polymeric form, exhibits pH-dependent solubility. At neutral to basic pH, the polymer is water-soluble due to the ionization of the carboxylic acid groups. As the pH decreases, the carboxylic acid groups become protonated, rendering the polymer more hydrophobic. This transition influences its interactions with other materials. [, , , , ]

  • pH-responsive drug delivery: The pH-dependent solubility and membrane disruption properties of PEAA make it ideal for targeted drug delivery to acidic environments, such as tumor tissues or endosomes. [, , , , ]
  • Biosensors: PEAA-modified surfaces could be used to develop pH-sensitive biosensors for detecting changes in pH, potentially finding applications in medical diagnostics or environmental monitoring. [, ]
  • Smart materials: PEAA's responsiveness to pH could be harnessed in the development of smart materials that change their properties in response to environmental stimuli. []

ANone: The provided research papers primarily focus on experimental studies of PEAA. Further investigation is needed to determine the extent of computational chemistry and modeling studies conducted on this compound.

ANone: Several studies have investigated the impact of structural modifications on PEAA's properties:

  • Molecular Weight: Increasing the molecular weight of PEAA generally enhances its membrane-disrupting activity and shifts the pH of the conformational transition to higher values. [, , ]
  • Polymer Composition: Copolymerizing this compound with other monomers, such as methacrylic acid or alkyl methacrylates, allows for fine-tuning of the pH responsiveness and membrane-disrupting activity. [, ] For instance, increasing the hydrophobicity of the copolymer by incorporating longer alkyl chains can enhance membrane disruption at lower pH. []
  • Surface Modifications: Attaching PEAA to surfaces or nanoparticles can alter its interaction with lipid bilayers. For example, grafting poly(ethylene glycol) (PEG) onto PEAA-modified liposomes did not hinder the pH-triggered release, suggesting potential for creating stealth liposomes with enhanced circulation times. []

ANone: The research papers provided primarily focus on in vitro studies of PEAA. Further research is needed to fully elucidate its PK/PD profile, including its ADME characteristics and in vivo activity and efficacy.

ANone: While in vivo studies on PEAA are limited in the provided research, some insights can be gleaned:

  • In vitro studies: Numerous in vitro studies demonstrate the efficacy of PEAA in disrupting liposomes and releasing their contents under acidic conditions, suggesting its potential for drug delivery applications. [, , , , , ]
  • Cell-based assays: PEAA has shown efficacy in facilitating gene transfection by cationic lipoplexes, highlighting its potential for gene delivery applications. [] Additionally, PEAA has demonstrated the ability to selectively disrupt endosomes in cultured human cells, further supporting its use for intracellular drug delivery. []

ANone: The unique properties of this compound, particularly in its polymeric form, lend themselves to a wide range of cross-disciplinary applications. Potential avenues for interdisciplinary research and collaboration include:

  • Drug delivery and nanomedicine: Collaboration between polymer chemists, pharmaceutical scientists, and biomedical engineers is crucial to develop PEAA-based drug delivery systems with improved targeting, efficacy, and safety profiles. [, , , , ]
  • Material science and engineering: PEAA's pH-responsive behavior makes it an attractive material for developing smart surfaces, sensors, and actuators. Collaborations between polymer chemists, material scientists, and engineers can lead to innovative applications in fields such as microfluidics, biosensing, and soft robotics. [, ]
  • Biotechnology and biomaterials: PEAA's ability to interact with lipid membranes opens up possibilities for applications in biotechnology, such as cell manipulation, gene delivery, and development of artificial cell systems. Collaboration between polymer chemists, biologists, and bioengineers is essential to explore these avenues. [, ]

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